1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
Overview
Description
“1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one” is a chemical compound . It is a derivative of indolin-2-one, which is useful for the preparation of imidazopyridazines as therapeutic kinase inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide was synthesized through a two-step substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as FTIR, 1H and 13C NMR, and MS. The single crystal structure was gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Scientific Research Applications
-
Organic Synthesis
- Summary: Organoboron compounds, such as aryl borate, are important intermediates in organic synthesis due to their high stability, low toxicity, and high reactivity in various transformation processes .
- Methods: Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
- Results: These compounds have a wide range of applications in pharmacy and biology .
-
Drug Application Research
- Summary: Boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .
- Methods: In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs .
- Results: Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
-
Drug Delivery Systems
- Summary: Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
- Methods: The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica .
- Results: They can not only load anti-cancer drugs, but also deliver insulin and genes .
-
Anti-HIV Research
- Summary: Certain indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents .
- Methods: These studies often involve molecular docking studies .
- Results: While specific results vary, this research could potentially lead to the development of new treatments for HIV .
-
Chemical Stability Studies
- Summary: Some compounds similar to the one you mentioned have been studied for their chemical stability .
- Methods: These studies often involve calculating the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .
- Results: A substantial energy gap indicates high chemical stability .
-
Enzyme Inhibition
-
Fluorinated Building Blocks
- Summary: Compounds like 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine are used as fluorinated building blocks in chemical synthesis .
- Methods: These compounds are typically used in the synthesis of more complex molecules .
- Results: The use of these building blocks can lead to the creation of a wide variety of novel compounds .
-
Molecular Docking Studies
- Summary: Certain indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents through molecular docking studies .
- Methods: These studies often involve computational simulations to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
- Results: While specific results vary, this research could potentially lead to the development of new treatments for HIV .
-
Chemical Properties Analysis
- Summary: The chemical properties of similar compounds are often analyzed to understand their potential applications .
- Methods: This often involves studying the structure, melting point, boiling point, density, molecular formula, and molecular weight of the compound .
- Results: The results of these analyses can provide valuable information for further research and potential applications .
Future Directions
properties
IUPAC Name |
1-benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BF2NO3/c1-19(2)20(3,4)28-22(27-19)15-10-11-17-16(12-15)21(23,24)18(26)25(17)13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASVPJUAULBMAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3(F)F)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.